1-Cyclopentylpropan-2-ol

Catalog No.
S14142457
CAS No.
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentylpropan-2-ol

Product Name

1-Cyclopentylpropan-2-ol

IUPAC Name

1-cyclopentylpropan-2-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-7(9)6-8-4-2-3-5-8/h7-9H,2-6H2,1H3

InChI Key

KJIPGYIYUKEUJJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCC1)O

1-Cyclopentylpropan-2-ol is an organic compound characterized by a cyclopentyl group attached to a propan-2-ol backbone. Its molecular formula is C8_{8}H16_{16}O, and it features a hydroxyl (-OH) functional group, which classifies it as an alcohol. The structural formula can be represented as:

C5H9C(OH)C2H5\text{C}_5\text{H}_9\text{C}(\text{OH})\text{C}_2\text{H}_5

This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include Pyridinium chlorochromate (PCC) and Jones reagent.
  • Reduction: The compound can be reduced to form alkenes or alkanes using hydrogenation catalysts like palladium on carbon (Pd/C).
  • Substitution: The hydroxyl group can be substituted with halogenating agents, leading to the formation of alkyl halides.

These reactions are crucial for modifying the compound for various applications in pharmaceuticals and organic synthesis.

Several synthetic routes can be employed to produce 1-cyclopentylpropan-2-ol:

  • Alkylation of Cyclopentanol: Cyclopentanol can be alkylated using propylene oxide in the presence of a strong base like sodium hydride.
  • Hydroboration-Oxidation: This method involves the hydroboration of cyclopentene followed by oxidation to yield the desired alcohol.
  • Reduction of Ketones: Starting from cyclopentanone, reduction via lithium aluminum hydride can yield 1-cyclopentylpropan-2-ol.

These methods vary in complexity and yield, making it essential to select an appropriate route based on the desired application.

1-Cyclopentylpropan-2-ol finds potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in synthesizing bioactive compounds.
  • Flavor and Fragrance Industry: Alcohols are often used as solvents or fragrance components.
  • Chemical Research: As a building block in organic synthesis, it can facilitate the creation of more complex molecules.

1-Cyclopentylpropan-2-ol shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Features
1-Cyclohexylpropan-2-olC9_{9}H18_{18}OCyclohexane ring instead of cyclopentane
3-Cyclopentylpropan-1-olC8_{8}H16_{16}OHydroxyl group at a different position
CyclopentanolC5_{5}H10_{10}OSimpler structure with only one cyclic group
1-MethylcyclopentanolC6_{6}H12_{12}OMethyl group addition increases branching

These compounds highlight the uniqueness of 1-cyclopentylpropan-2-ol through its specific structural features and potential applications in various fields. Further research into these similarities and differences will enhance our understanding of their respective roles in chemistry and biology.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

128.120115130 g/mol

Monoisotopic Mass

128.120115130 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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